molecular formula C22H29N5O B4989353 4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No. B4989353
M. Wt: 379.5 g/mol
InChI Key: BKDFJMRGJZHIOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrimidine derivatives often involves nucleophilic substitution reactions, where chloropyrimidine precursors are attacked by amines. For instance, the synthesis of 4-piperazino-5-methylthiopyrimidines showcases a methodology that could be adapted for our compound, emphasizing the versatility of pyrimidine chemistry in generating diverse structures through selective functionalization (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives reveals a significant influence of substituents on the overall conformation and crystal packing. For example, the study of dimethylisothiazolopyridinones and their derivatives highlights how crystallographic analyses can elucidate the spatial arrangement of atoms within similar complex molecules, shedding light on the structural intricacies that could be expected in our target compound (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a myriad of chemical reactions, underpinning their chemical versatility. For example, the reactivity of pyrazolo[1,5-a]pyrimidines towards different reagents can lead to the formation of a wide array of products, highlighting the potential chemical transformations our compound might undergo (Harb et al., 2005).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular arrangement and substituents. Studies on similar compounds provide valuable insights into how structural features affect these properties, offering a predictive framework for our compound's behavior in various conditions (Orozco et al., 2009).

properties

IUPAC Name

(2-methylphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17-8-4-5-9-19(17)21(28)26-12-14-27(15-13-26)22-23-18(2)16-20(24-22)25-10-6-3-7-11-25/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDFJMRGJZHIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine

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